molecular formula C17H13Cl2N3O3S B251050 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,5-dichloro-2-methoxybenzamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,5-dichloro-2-methoxybenzamide

Cat. No.: B251050
M. Wt: 410.3 g/mol
InChI Key: IMJBJPVXAGYUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,5-dichloro-2-methoxybenzamide, commonly known as ADAM-17 inhibitor, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. ADAM-17 is a transmembrane protein that plays a crucial role in the shedding of various cell surface proteins, including cytokines, growth factors, and receptors. The inhibition of ADAM-17 has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders. In

Scientific Research Applications

ADAM-17 inhibitor has been extensively studied for its potential applications in the field of scientific research. It has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders. ADAM-17 plays a crucial role in the shedding of various cell surface proteins, including cytokines, growth factors, and receptors. The inhibition of ADAM-17 has been shown to reduce the release of these proteins, leading to a decrease in inflammation and tumor growth.

Mechanism of Action

ADAM-17 inhibitor works by binding to the active site of ADAM-17, preventing its enzymatic activity. ADAM-17 is a metalloprotease that cleaves various cell surface proteins, including cytokines, growth factors, and receptors. The inhibition of ADAM-17 leads to a decrease in the release of these proteins, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
ADAM-17 inhibitor has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of various cytokines, growth factors, and receptors, leading to a decrease in inflammation and tumor growth. ADAM-17 inhibitor has also been shown to reduce the migration and invasion of cancer cells, leading to a decrease in metastasis. Additionally, ADAM-17 inhibitor has been shown to have neuroprotective effects in various neurological disorders.

Advantages and Limitations for Lab Experiments

ADAM-17 inhibitor has various advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied for its potential applications in the field of scientific research. It has also been shown to have therapeutic potential in various diseases, making it a promising candidate for drug development. However, one of the limitations is that it can be toxic at high concentrations, which can affect the interpretation of experimental results. Additionally, the specificity of ADAM-17 inhibitor for ADAM-17 can be a limitation, as it may cross-react with other metalloproteases.

Future Directions

There are various future directions for the research on ADAM-17 inhibitor. One of the directions is to explore its potential applications in the treatment of various cancers, including breast cancer, lung cancer, and pancreatic cancer. Another direction is to investigate its potential applications in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, the development of more specific and potent ADAM-17 inhibitors can be a future direction for drug development. Finally, the investigation of the combination therapy of ADAM-17 inhibitor with other drugs can also be a future direction for the treatment of various diseases.

Synthesis Methods

The synthesis of ADAM-17 inhibitor involves the reaction of 3,5-dichloro-2-methoxybenzoic acid with thionyl chloride, followed by the reaction with 6-amino-1,3-benzothiazole and acetic anhydride. The resulting product is purified by column chromatography to obtain ADAM-17 inhibitor in a high yield.

Properties

Molecular Formula

C17H13Cl2N3O3S

Molecular Weight

410.3 g/mol

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,5-dichloro-2-methoxybenzamide

InChI

InChI=1S/C17H13Cl2N3O3S/c1-8(23)20-10-3-4-13-14(7-10)26-17(21-13)22-16(24)11-5-9(18)6-12(19)15(11)25-2/h3-7H,1-2H3,(H,20,23)(H,21,22,24)

InChI Key

IMJBJPVXAGYUHJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3OC)Cl)Cl

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC(=C3)Cl)Cl)OC

Origin of Product

United States

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